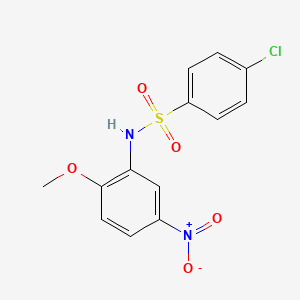

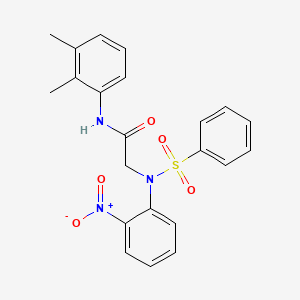

N,N'-双(1-苯乙基)琥珀酰胺

描述

Synthesis Analysis

The synthesis of compounds structurally related to N,N'-bis(1-phenylethyl)succinamide involves several key steps. For example, the synthesis of aliphatic polyimides from phenylene bis(succinic anhydride) and bis(glutaric anhydride) showcases a methodology that might be applicable to the synthesis of N,N'-bis(1-phenylethyl)succinamide, highlighting the use of specific anhydrides and diamines through thermal ring closure of polyamic acids (Teshirogi, 1987).

Molecular Structure Analysis

The molecular structure of similar compounds, such as 1,8-Bis(phenylethynyl)anthracene, was determined using gas-phase electron diffraction and X-ray diffraction, among other techniques. This approach could be relevant for analyzing N,N'-bis(1-phenylethyl)succinamide's structure, offering insights into its molecular geometry and interactions (Lamm et al., 2015).

Chemical Reactions and Properties

The optical isomers of N,N'-bis(1-phenylethyl)-2,6-pyridinedicarboxamide, a compound with structural similarities, and their coordination to europium(III) ions exhibit specific chemical reactions and properties, such as circularly polarized luminescence. This example suggests potential reactivities and properties of N,N'-bis(1-phenylethyl)succinamide when interacting with metal ions or under specific conditions (Bonsall et al., 2007).

Physical Properties Analysis

Investigations into related compounds, such as the synthesis and characterization of succinyl derivatives of undecagold clusters, provide a framework for understanding the physical properties of N,N'-bis(1-phenylethyl)succinamide. These studies often involve examining electron density and suitability for specific applications, which could be relevant for assessing N,N'-bis(1-phenylethyl)succinamide's physical characteristics (Reardon & Frey, 1984).

Chemical Properties Analysis

The chemical properties of compounds like N,N'-bis(1-phenylethyl)succinamide can be inferred from studies on similar substances. For instance, the synthesis and photophysical properties of donor- and acceptor-substituted derivatives provide insight into how structural modifications affect chemical behavior and interactions, potentially guiding the analysis of N,N'-bis(1-phenylethyl)succinamide's chemical properties (An et al., 2009).

科学研究应用

在聚合物化学中的合成和应用

脂肪族聚酰亚胺的开发和研究对聚合物化学领域做出了重大贡献。例如,苯撑双(琥珀酸酐)和双(戊二酸酐)的衍生物已被合成并用于通过聚酰胺酸的热环化制备具有芳香二胺的脂肪族聚酰亚胺。这些聚酰亚胺通过热重分析表现出热稳定性,突出了它们在高温应用中的潜力 (Teshirogi, 1987)。

对腐蚀的抑制作用

研究发现诸如 N,N'-双(1-苯乙基)琥珀酰胺衍生物之类的化合物是有效的金属缓蚀剂。一项研究证明了 N,N'-双(1-苯乙醇)乙二胺在 HCl 介质中对低碳钢的缓蚀性能,表明这些化合物可以通过吸附相互作用显着减少腐蚀,强调了此类衍生物在保护金属表面的重要性 (Sığırcık, Yıldırım, & Tüken, 2017)。

生物医学标记和成像

在生物化学领域中,与 N,N'- 双(1-苯乙基)琥珀酰胺相关的衍生物已被合成用作标记生物结构的电子致密试剂。这些化合物,如十一金簇配合物的琥珀酰基和 N-(琥珀酰亚胺氧基)-琥珀酰基衍生物,具有作为生物标本电子显微分析工具的潜力,表明在生物医学研究和诊断中的应用 (Reardon & Frey, 1984)。

超分子化学

超分子聚合物和组装体的探索受益于 N,N'- 双(1-苯乙基)琥珀酰胺等衍生物的合成。双(间亚苯基)-32-冠-10 隐冠和双百草枯衍生物自组装成 AA-BB 型线性超分子聚合物的研究证明了这些衍生物在构建复杂分子结构中的效用,这对于推进材料科学和纳米技术至关重要 (Niu, Huang, & Gibson, 2011)。

基因传递和治疗

非病毒基因治疗的进步见证了模拟聚乙烯亚胺功能的可生物降解阳离子聚合物的开发。涉及 N,N'- 双(1-苯乙基)琥珀酰胺结构的衍生物因其在低毒性下高效递送基因的潜力而受到研究,表明它们在基因治疗和分子医学领域的意义 (Shen 等,2013)。

属性

IUPAC Name |

N,N'-bis(1-phenylethyl)butanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-15(17-9-5-3-6-10-17)21-19(23)13-14-20(24)22-16(2)18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOLALPBWHSEBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CCC(=O)NC(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

46.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202340 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N,N'-bis(1-phenylethyl)butanediamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4-dimethyl-1-(4-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4021582.png)

![1-[(4-amino-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-2-propanol](/img/structure/B4021595.png)

![3-(2-cyclopentylethyl)-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4021599.png)

![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4021604.png)

![N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B4021621.png)

![5-bromo-2-(3-methoxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4021627.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-(4-fluorophenoxy)-N-methylpropan-1-amine](/img/structure/B4021661.png)

![2-(benzylthio)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B4021668.png)

![N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-[2-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4021675.png)